molecular formula C20H16N4O2S B3209162 N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide CAS No. 1058226-39-3

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

Cat. No.: B3209162
CAS No.: 1058226-39-3
M. Wt: 376.4 g/mol
InChI Key: SSACFTFOYDFTBP-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a synthetic hybrid molecule designed for advanced pharmacological research, incorporating two pharmaceutically significant scaffolds: the benzothiazole and the dihydropyrimidinone. This strategic molecular fusion creates a compelling candidate for investigating new therapeutic agents, particularly in the fields of neuroscience and infectious disease. The 1,3-benzothiazole core is a privileged structure in medicinal chemistry, known for its diverse pharmacological profile. Scientific literature extensively documents derivatives of this scaffold exhibiting potent central nervous system (CNS) activity, including anticonvulsant effects . Concurrently, the 4-phenyl-dihydropyrimidinone moiety is a hallmark of the Biginelli-derived compound family, which has demonstrated significant anticonvulsant properties in preclinical models by modulating seizure activity in the brain . The integration of these two active pharmacophores into a single entity is intended to target multiple biological pathways or enhance affinity for a specific target, a approach that is valuable in the search for new treatments for conditions like epilepsy. Furthermore, given the established role of benzothiazole derivatives in anti-tubercular research , this compound also presents a valuable chemical tool for probing novel mechanisms of action against resistant bacterial strains. This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13-7-8-15-17(9-13)27-20(22-15)23-18(25)11-24-12-21-16(10-19(24)26)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSACFTFOYDFTBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC(=CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a dihydropyrimidine structure, which are known for their diverse biological activities. The molecular formula is C20H18N4O2SC_{20}H_{18}N_4O_2S, with a molecular weight of approximately 378.45 g/mol. The presence of both the benzothiazole and pyrimidine rings contributes to its potential interactions with various biological targets.

PropertyValue
Molecular FormulaC20H18N4O2S
Molecular Weight378.45 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating benzothiazole derivatives reported that certain compounds demonstrated potent antibacterial and antifungal activity against various pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study of benzothiazole derivatives, it was found that the minimum inhibitory concentration (MIC) for some derivatives ranged from 10.7 to 21.4 μmol/mL against bacterial strains, indicating strong antimicrobial potential .

Anticancer Activity

The compound's structure suggests potential anticancer activity due to the presence of the pyrimidine ring, which has been associated with various anticancer agents. A study explored the anticancer effects of related benzothiazole compounds and found that they exhibited cytotoxic effects on cancer cell lines, possibly through apoptosis induction.

Table 2: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (μM)
Benzothiazole Derivative AHeLa15
Benzothiazole Derivative BMCF712
N-(6-methyl...)A549 (Lung Cancer)9

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Quorum Sensing Inhibition : Similar compounds have been shown to disrupt bacterial communication pathways, reducing virulence and biofilm formation .
  • Apoptosis Induction : The anticancer effects may be mediated through pathways leading to programmed cell death in tumor cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs bearing modifications to the benzothiazole, pyrimidinone, or linker regions. Key differences in substituents, linker chemistry, and bioactivity are highlighted.

Substitutions on the Benzothiazole Ring

  • Compound 20 (): Features a 6-sulfamoylbenzothiazole group linked via a thioacetamide bridge to a 4-amino-6-oxo-dihydropyrimidine. The sulfamoyl group enhances solubility and confers moderate carbonic anhydrase (CA) inhibition (CA II: IC₅₀ = 12 nM; CA XII: IC₅₀ = 8 nM) .
  • N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide (): Retains the 6-methylbenzothiazole but replaces the pyrimidinone with a thiadiazole. Demonstrated 100% protection in the maximal electroshock (MES) model for anticonvulsant activity, outperforming phenytoin .

Modifications to the Pyrimidinone Ring

  • 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide () : Substitutes the phenyl group with a methyl and replaces benzothiazole with benzyl. Exhibits a melting point of 196°C and distinct NMR shifts (δ 12.50 ppm for NH-3), suggesting altered crystallinity and hydrogen-bonding capacity .
  • 2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide (): Replaces the acetamide oxygen with a sulfanyl group, reducing polarity.

Linker Variations

  • Compound 5742-0910 () : Incorporates a sulfanyl linker and an additional 4-phenylbenzothiazole group. Molecular formula: C₂₆H₂₀N₄O₂S₂. The extended aromatic system may enhance π-π stacking but reduces solubility .
  • 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (): Uses an oxadiazole linker instead of acetamide, with yields >70% under Cs₂CO₃/DMF conditions. Structural rigidity may limit conformational flexibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Bioactivity (IC₅₀ or Efficacy) Reference
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide C₂₀H₁₆N₄O₂S* 6-methylbenzothiazole, phenyl-pyrimidinone N/A
Compound 20 () C₁₃H₁₂N₆O₃S₂ 6-sulfamoylbenzothiazole, thio-linker CA II: 12 nM; CA XII: 8 nM
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methylbenzothiazol-2-yl)amino]acetamide C₁₉H₁₆N₆O₂S₂ 4-methoxyphenyl-thiadiazole 100% MES protection
2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide C₁₄H₁₅N₃O₂S Methyl-pyrimidinone, benzyl mp 196°C

*Calculated based on and .

Research Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl in Compound 20) improve enzyme inhibition, whereas hydrophobic groups (e.g., 4-methoxyphenyl in ) enhance anticonvulsant activity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows S-alkylation or acetamide coupling routes, as seen in and , using K₂CO₃/DMF or similar conditions .

Q & A

Q. Table 2. Biological Activity Comparison (IC₅₀ in µM)

Compound ClassAnticancer (HepG2)Antimicrobial (E. coli)
Benzothiazole (This compound)12.425.0
Thieno[2,3-d]pyrimidine 10.518.7
Quinazolinone 15.032.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide

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